molecular formula C19H16N2O2S B5039825 2-(Methylsulfanyl)-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

2-(Methylsulfanyl)-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B5039825
M. Wt: 336.4 g/mol
InChI Key: VHEZXHKCWAOEDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylsulfanyl)-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a phenoxyphenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multiple steps, including the formation of the tetrahydropyridine ring and the introduction of the phenoxyphenyl and carbonitrile groups. Common synthetic routes may involve the use of reagents such as phenoxyphenyl bromide, methylthiol, and cyanide sources under specific reaction conditions like elevated temperatures and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The phenoxyphenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylsulfanyl)-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
  • 2-(Methylsulfanyl)-6-oxo-4-(3-phenylphenyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Uniqueness

2-(Methylsulfanyl)-6-oxo-4-(3-phenoxyphenyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to the presence of the methylsulfanyl group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

6-methylsulfanyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S/c1-24-19-17(12-20)16(11-18(22)21-19)13-6-5-9-15(10-13)23-14-7-3-2-4-8-14/h2-10,16H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEZXHKCWAOEDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.